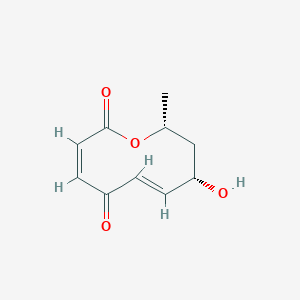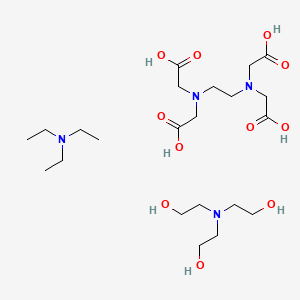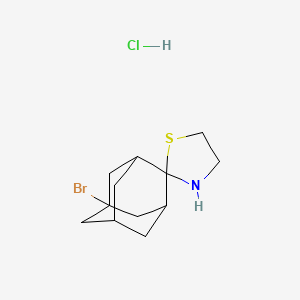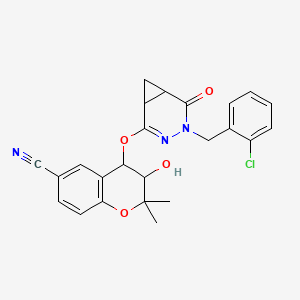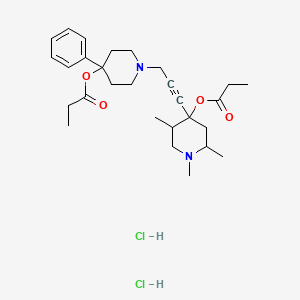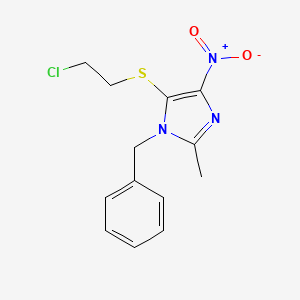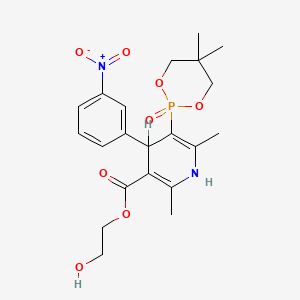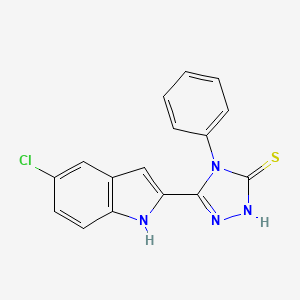
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring fused with an indole moiety This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Formation of the Triazole Ring: The indole derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the triazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidized Derivatives: Products with oxidized indole moieties.
Reduced Derivatives: Dihydro derivatives of the triazole ring.
Substituted Derivatives: Compounds with various substituents replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydro-4-phenyl-3H-1,2,4-triazole-3-thione: Lacks the indole moiety, resulting in different biological activities.
5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione: Similar structure but without the dihydro component, leading to variations in chemical reactivity.
Uniqueness
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is unique due to the combination of the indole and triazole rings, along with the presence of the chloro and phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
126016-36-2 |
|---|---|
Formule moléculaire |
C16H11ClN4S |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
3-(5-chloro-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11ClN4S/c17-11-6-7-13-10(8-11)9-14(18-13)15-19-20-16(22)21(15)12-4-2-1-3-5-12/h1-9,18H,(H,20,22) |
Clé InChI |
UJZIXXYOTXVQDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(N3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


